

Confirming SWI5 Binding to a Novel Promoter Region: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SW15

Cat. No.: B1193652

[Get Quote](#)

For researchers seeking to validate the interaction between the yeast transcription factor SWI5 and a newly identified promoter region, a multi-faceted approach employing various experimental techniques is crucial. This guide provides a comparative overview of key methodologies, including Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), Electrophoretic Mobility Shift Assay (EMSA), and Dual-Luciferase Reporter Assay. Additionally, it introduces a promising alternative to ChIP-seq, Cleavage Under Targets and Release Using Nuclease (CUT&RUN). Each method offers distinct advantages and provides complementary evidence to build a robust case for a direct binding event.

Identifying a Novel SWI5 Promoter Region

The initial step in this investigation is the identification of a putative SWI5 binding site within a novel promoter. SWI5 is a C2H2-type zinc finger transcription factor in *Saccharomyces cerevisiae* that plays a key role in the regulation of cell cycle-specific genes. Its binding specificity has been characterized, and a consensus binding motif is available in public databases such as JASPAR (MA0402.1). Computational analysis of a promoter sequence of interest using this motif can predict potential SWI5 binding sites.

The sequence logo for the SWI5 binding motif is shown below, illustrating the nucleotide preference at each position of the binding site.

 SWI5 Binding Motif Logo

Caption: The SWI5 binding motif sequence logo from the JASPAR database.

Comparative Analysis of Binding Confirmation Techniques

Once a putative binding site is identified, the following experimental techniques can be employed to confirm the physical interaction between SWI5 and the promoter DNA.

Technique	Principle	Type of Data	Advantages	Limitations
ChIP-seq	In vivo cross-linking of proteins to DNA, followed by immunoprecipitation of the target protein (SWI5) and sequencing of the associated DNA.	Genome-wide binding profile, peak enrichment scores.	Provides in vivo evidence of binding in a native chromatin context. High-throughput and genome-wide.	Lower resolution than in vitro methods. Cross-linking can introduce artifacts. Requires a specific and high-quality antibody.
CUT&RUN	In vivo antibody-targeted cleavage of DNA by a protein A-micrococcal nuclease (pA-MNase) fusion protein, followed by sequencing of the released fragments.	Genome-wide binding profile, high-resolution footprints.	Higher signal-to-noise ratio and lower background compared to ChIP-seq. Requires fewer cells and sequencing reads. Higher resolution.	Requires a specific and high-quality antibody. May not be suitable for all transcription factors.
EMSA	In vitro binding of purified SWI5 protein to a labeled DNA probe containing the putative binding site, detected by a shift in mobility on a non-denaturing gel.	Qualitative (band shift) and quantitative (binding affinity, Kd) data.	Provides direct evidence of a physical interaction. Allows for the determination of binding affinity and specificity through competition assays.	In vitro nature may not fully reflect in vivo conditions. Requires purified protein and labeled probes.
Dual-Luciferase Reporter Assay	In vivo measurement of	Quantitative measure of	Provides functional	Indirect measure of binding. Does

the transcriptional activity of a promoter containing the putative SWI5 binding site fused to a luciferase reporter gene.	promoter activation or repression (Relative Luciferase Units).	evidence of the regulatory effect of SWI5 binding. Highly sensitive and quantitative.	not confirm a direct physical interaction.
---	--	---	--

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for SWI5 in *Saccharomyces cerevisiae*

This protocol is adapted from established methods for yeast ChIP-seq.[\[1\]](#)

- **Cell Growth and Cross-linking:** Grow yeast cells to mid-log phase (OD600 of 0.6-0.8). Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 20 minutes at room temperature. Quench the reaction with glycine.
- **Cell Lysis and Chromatin Shearing:** Harvest and wash the cells. Lyse the cells using mechanical disruption (e.g., bead beating) in lysis buffer. Shear the chromatin to an average size of 200-500 bp using sonication.
- **Immunoprecipitation:** Incubate the sheared chromatin with an anti-SWI5 antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- **Washes and Elution:** Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
- **Reverse Cross-linking and DNA Purification:** Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

- **Library Preparation and Sequencing:** Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.
- **Data Analysis:** Align the sequencing reads to the yeast genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant SWI5 enrichment.

Electrophoretic Mobility Shift Assay (EMSA) for SWI5

This protocol outlines a general procedure for EMSA with a yeast transcription factor.[\[2\]](#)

- **Probe Preparation:** Synthesize and anneal complementary oligonucleotides corresponding to the putative SWI5 binding site. Label the double-stranded DNA probe with a radioactive (³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
- **Binding Reaction:** In a small volume reaction, incubate the labeled probe with purified recombinant SWI5 protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
- **Competition Assay (Optional but Recommended):** To demonstrate specificity, perform parallel binding reactions including a 50-100 fold molar excess of unlabeled specific competitor DNA (the same sequence as the probe) or a non-specific competitor DNA (a different sequence).
- **Electrophoresis:** Load the binding reactions onto a native polyacrylamide gel and run the gel at 4°C.
- **Detection:** Detect the labeled probe by autoradiography (for ³²P) or by appropriate imaging systems for non-radioactive labels. A "shifted" band, representing the SWI5-DNA complex, will migrate slower than the free, unbound probe. The specific competitor should reduce or eliminate the shifted band, while the non-specific competitor should not.

Dual-Luciferase Reporter Assay

This protocol is based on commercially available dual-luciferase assay systems.[\[3\]](#)[\[4\]](#)

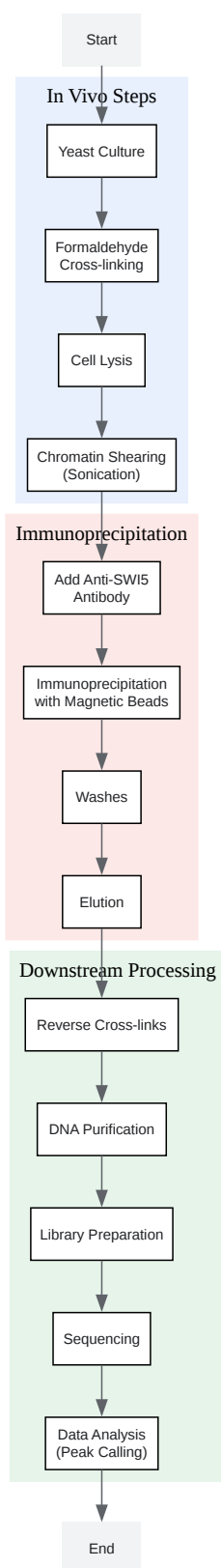
- **Plasmid Construction:** Clone the novel promoter region containing the putative SWI5 binding site upstream of a firefly luciferase reporter gene in a suitable expression vector. As a control, create a similar construct where the SWI5 binding site is mutated or deleted. Co-

transfect yeast cells with this reporter plasmid along with a control plasmid expressing Renilla luciferase under a constitutive promoter.

- **Yeast Transformation and Growth:** Transform the constructed plasmids into yeast cells. Grow the transformed cells under appropriate selection.
- **Induction of SWI5 Expression (if necessary):** If using an inducible system for SWI5 expression, add the appropriate inducer to the growth medium.
- **Cell Lysis:** Harvest the yeast cells and lyse them using a passive lysis buffer.
- **Luciferase Assay:** In a luminometer, first measure the firefly luciferase activity by adding the firefly luciferase substrate. Then, add a quenching reagent and the Renilla luciferase substrate to measure the Renilla luciferase activity in the same sample.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Compare the normalized luciferase activity of the wild-type promoter construct to the mutated/deleted promoter construct. A significant increase or decrease in luciferase activity in the presence of a functional SWI5 binding site indicates that SWI5 regulates the activity of the promoter.

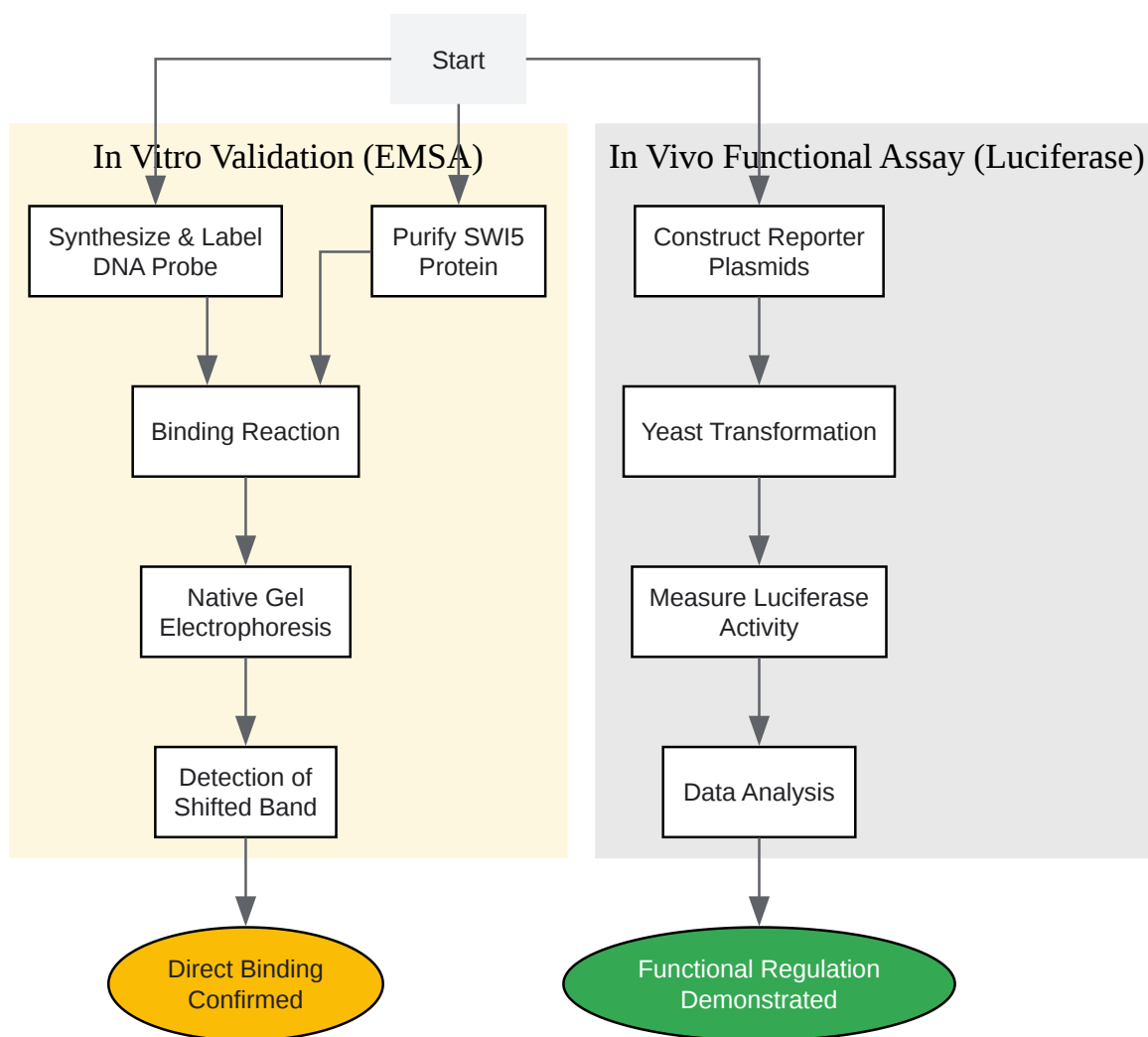
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for ChIP-seq and a combined EMSA and Luciferase Assay approach.



[Click to download full resolution via product page](#)

Caption: Workflow for confirming SWI5 binding using ChIP-seq.

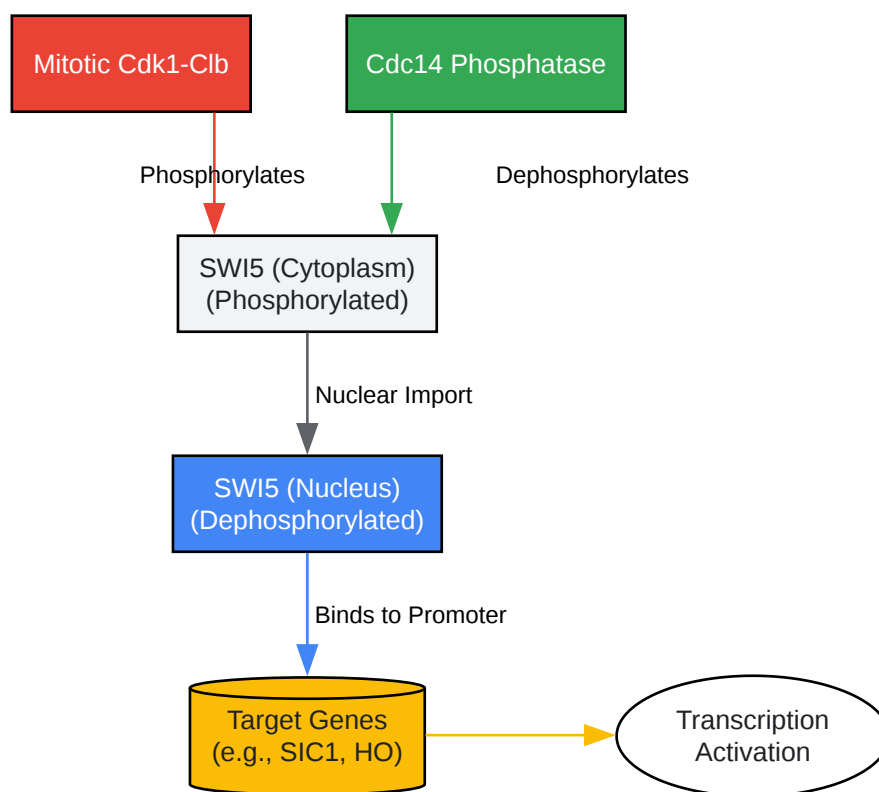


[Click to download full resolution via product page](#)

Caption: Combined workflow for in vitro and in vivo validation.

Signaling Pathway Involving SWI5

SWI5 is a key regulator at the M/G1 transition of the yeast cell cycle. Its activity is controlled by phosphorylation, which governs its nuclear localization.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway regulating SWI5 activity.

By integrating the data from these complementary assays, researchers can confidently confirm and characterize the binding of SWI5 to a novel promoter region, contributing to a deeper understanding of gene regulation in yeast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. support.epicypher.com [support.epicypher.com]
- 2. Electrophoretic mobility shift assay (EMSA) [protocols.io]

- 3. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferase Assay: Principles, Purpose, and Process | Ubigen [ubigen.us]
- To cite this document: BenchChem. [Confirming SWI5 Binding to a Novel Promoter Region: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193652#confirming-swi5-binding-to-a-novel-promoter-region]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com